molecular formula C12H10ClN3 B7871178 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No. B7871178
M. Wt: 231.68 g/mol
InChI Key: RCAQFMFKCMUPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inorganic Chemistry and Ligands : Pyrazole derivatives, like those related to 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile, are studied for their potential application as ligands in inorganic chemistry. These compounds, obtained through various synthetic routes, show potential in forming robust conjugated structures (Faundez-Gutierrez et al., 2014).

  • Pharmaceutical Research : Some pyrazole derivatives are being investigated for their potential pharmaceutical applications, including as potential antipsychotic agents. The synthesis and evaluation of these compounds reveal their promise in behavioral animal tests, with some showing activity similar to known antipsychotics but without interacting with dopamine receptors (Wise et al., 1987).

  • Materials Science : In the realm of materials science, pyrazole derivatives are explored for their luminescent properties. Studies on certain compounds, including structural and theoretical analyses, demonstrate their potential in developing new luminescent materials (Tang et al., 2014).

  • Corrosion Inhibition : Research has also explored the use of dimethyl-1H-pyrazole derivatives as corrosion inhibitors. These compounds exhibit significant inhibition efficiencies, providing a protective layer on metal surfaces. Theoretical and experimental studies support their effectiveness and potential applications in corrosion prevention (El Arrouji et al., 2020).

  • Antibacterial Activities : Some novel Schiff bases derived from pyrazole compounds demonstrate notable antibacterial activities. These compounds, characterized by various analytical techniques, show effectiveness against several bacterial strains, highlighting their potential in antibacterial applications (Asiri & Khan, 2010).

properties

IUPAC Name

2-chloro-4-(3,5-dimethylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-8-5-9(2)16(15-8)11-4-3-10(7-14)12(13)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQFMFKCMUPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.